molecular formula C18H13N3O3S B1434576 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime CAS No. 1655490-79-1

4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime

Cat. No. B1434576
CAS RN: 1655490-79-1
M. Wt: 351.4 g/mol
InChI Key: UWCROCJSYGJGEJ-UHFFFAOYSA-N
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Description

4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime (DTO) is a chemical compound with the molecular formula C18H13N3O3S . It appears as a light yellow to yellow to orange powder or crystal .


Synthesis Analysis

The synthesis of DTO can be achieved through a multi-step process involving the reaction of a substituted aniline with 1-(4-methoxyphenyl)-1,2-dihydro-2-oxo-4-quinolinecarbaldehyde .


Molecular Structure Analysis

The IUPAC name for DTO is (3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-ylideneamino) 4-methylbenzenesulfonate . Its molecular weight is 351.38 .


Chemical Reactions Analysis

DTO behaves like cyclopentadienones and reacts with [CpCo(C2H4)2] to form air-stable sandwich-type complexes [CpCo(η4-2)] .


Physical And Chemical Properties Analysis

DTO is a solid at 20 degrees Celsius and should be stored under inert gas . It is light sensitive and air sensitive . .

Scientific Research Applications

Synthesis of Heterocyclic Ligands

4,5-Diazafluorene-9-one serves as a precursor in the synthesis of various heterocyclic ligands. It undergoes condensation reactions with diamines, hydrazine, and other aromatic amines to form complex ligands that can be used in coordination chemistry and catalysis .

Fluorescent Probing

Due to its fluorescent properties, 4,5-Diazafluorene-9-one can be utilized as a fluorescent probe in biochemical and medical research. It can help in studying biological systems by tracking or quantifying biological molecules .

Photodiode Interface Layers

Research has been conducted on using 4,5-Diazafluorene derivatives in the design and synthesis of interface layers for photodiodes. These compounds can improve the efficiency of photodiodes used in electronic devices .

Chemosensors for Metal Ions

Novel 4,5-Diazafluorene-based chemosensors have been synthesized for the detection of metal ions like Fe3+ and Co2+ in solutions. These chemosensors can be used in environmental monitoring and industrial process control .

Cyanide Detection

The same chemosensors mentioned above have also shown potential in detecting cyanide ions, which is crucial for environmental protection and industrial safety .

Mechanism of Action

While the exact mechanism of action for DTO is not specified in the search results, it is used in the synthesis of various heterocyclic compounds and also as a fluorescent probe .

Safety and Hazards

DTO causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and removing contaminated clothing and washing before reuse .

Future Directions

DTO has been found to exhibit excellent electrochemical and photophysical properties, making it a promising candidate for use in organic semiconductors and optoelectronic devices . Its high electron mobility and good solubility allow for the fabrication of thin films with superior electronic properties .

properties

IUPAC Name

(3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-ylideneamino) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c1-12-6-8-13(9-7-12)25(22,23)24-21-16-14-4-2-10-19-17(14)18-15(16)5-3-11-20-18/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCROCJSYGJGEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C2C3=C(C4=C2C=CC=N4)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime

CAS RN

1655490-79-1
Record name 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime

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